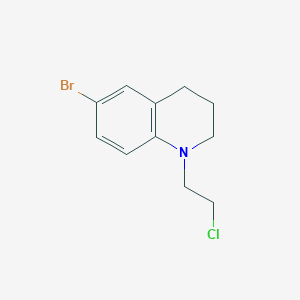











|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][CH2:13]Cl)[CH2:7][CH2:6][CH2:5]2.[I-:15].[Na+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][CH2:13][I:15])[CH2:7][CH2:6][CH2:5]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCCN(C2=CC1)CCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCCN(C2=CC1)CCCl
|
|
Name
|
|
|
Quantity
|
9.83 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCCN(C2=CC1)CCCl
|
|
Name
|
|
|
Quantity
|
19.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
ethyl acetate hexanes
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 days at which time TLC analysis
|
|
Duration
|
2 d
|
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension refluxed for 5 days
|
|
Duration
|
5 d
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a yellow solid
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica gel
|
|
Type
|
WASH
|
|
Details
|
the pad rinsed further with EtOAc/Hexanes
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2CCCN(C2=CC1)CCI
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.19 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |